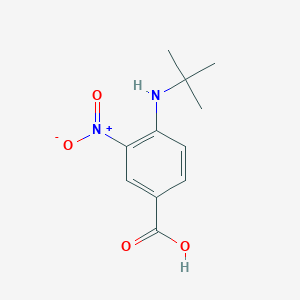

4-(Tert-butylamino)-3-nitrobenzoic acid

Description

Contextualization as a Research Intermediate

The principal application of 4-(Tert-butylamino)-3-nitrobenzoic acid is as a precursor in multi-step synthetic pathways. Its bifunctional nature, possessing both a reactive carboxylic acid group and a nucleophilic secondary amine, ortho to a strongly electron-withdrawing nitro group, makes it a versatile scaffold for chemical elaboration.

Nitrobenzoic acid derivatives are widely recognized as important intermediates for the synthesis of a variety of heterocyclic compounds that are of pharmacological interest. nih.gov These heterocyclic structures form the core of many pharmaceutical agents, and the specific arrangement of functional groups in this compound allows for the construction of unique and potent bioactive molecules. The presence of the nitro group, for instance, can be a precursor to an amino group, which can then be utilized in cyclization reactions to form nitrogen-containing heterocycles. Research has demonstrated the utility of related nitrobenzoic acid derivatives in the synthesis of compounds with potential anti-inflammatory and antiviral activities. nih.govnih.govnih.gov

The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound fits this description perfectly. The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or acid chlorides, providing multiple avenues for reaction. The tert-butyl group, with its significant steric bulk, can influence the regioselectivity of subsequent reactions, directing incoming reagents to specific positions on the aromatic ring. fastercapital.comnumberanalytics.com This steric influence is a critical tool for synthetic chemists aiming to control the outcome of a reaction and avoid the formation of unwanted isomers.

Relation to Nitrobenzoic Acid Derivative Research

The study of this compound is intrinsically linked to the broader field of nitrobenzoic acid derivative research. By comparing its properties and reactivity with those of its structural analogs, chemists can gain a deeper understanding of structure-activity relationships and rationally design synthetic routes.

Comparative studies, whether explicit or inferred from the body of chemical literature, highlight the unique contributions of the tert-butyl group in this compound.

The primary difference between this compound and its less sterically hindered analogs, 4-(Methylamino)-3-nitrobenzoic acid and 4-Ethylamino-3-nitrobenzoic acid, lies in the steric environment around the amino group. The bulky tert-butyl group can significantly impact the kinetics and thermodynamics of reactions involving the amino and adjacent nitro groups. fastercapital.com For instance, in reactions where the amino group acts as a nucleophile, the tert-butyl group can slow down the reaction rate compared to the methyl or ethyl analogs due to steric hindrance. numberanalytics.com

Conversely, this steric bulk can be advantageous in controlling the conformation of the molecule and influencing the stereochemical outcome of reactions. The crystal structure of this compound reveals specific intramolecular hydrogen bonding and packing arrangements that are influenced by the size of the tert-butyl group. nih.govnih.gov

Below is a table summarizing the key properties of this compound and its structural analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C11H14N2O4 | 238.24 | Bulky tert-butyl group |

| 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | 196.16 | Small methyl group |

| 4-Ethylamino-3-nitrobenzoic acid | C9H10N2O4 | 210.19 | Moderately sized ethyl group |

Propriétés

IUPAC Name |

4-(tert-butylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)12-8-5-4-7(10(14)15)6-9(8)13(16)17/h4-6,12H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOAGYYJHLOOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butylamino 3 Nitrobenzoic Acid and Its Derivatives

Preparation of 4-(Tert-butylamino)-3-nitrobenzoic acid

The primary method for synthesizing this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 4-(tert-butylamino)-3-nitrobenzoate. nih.govresearchgate.net This saponification reaction effectively converts the ester functional group into a carboxylic acid.

Hydrolysis of Ethyl 4-(tert-butylamino)-3-nitrobenzoatenih.govresearchgate.net

The conversion of ethyl 4-(tert-butylamino)-3-nitrobenzoate to this compound is achieved through a base-mediated hydrolysis reaction. nih.govresearchgate.net

The hydrolysis is carried out by refluxing the starting ester, ethyl 4-(tert-butylamino)-3-nitrobenzoate, with potassium hydroxide (B78521) (KOH) in a solution of aqueous ethanol (B145695) for approximately 3 hours. nih.govresearchgate.net The ethanol acts as a co-solvent to ensure the solubility of the organic ester, while the water facilitates the dissolution of the KOH and participates in the hydrolysis. The elevated temperature under reflux conditions accelerates the rate of the saponification reaction. nih.govresearchgate.net

Reaction Parameters for Hydrolysis

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 4-(tert-butylamino)-3-nitrobenzoate |

| Reagent | Potassium Hydroxide (KOH) |

| Solvent | Aqueous Ethanol |

| Temperature | Reflux |

Following the completion of the reaction, the workup procedure begins with the removal of ethanol from the reaction mixture, typically under vacuum. nih.govresearchgate.net The remaining aqueous solution is diluted with water and then washed with an organic solvent, such as dichloromethane, to remove any unreacted starting material or non-acidic impurities. nih.govresearchgate.net The aqueous layer, containing the potassium salt of the desired carboxylic acid, is then acidified with a strong acid like concentrated hydrochloric acid. This protonation step causes the this compound to precipitate out of the solution. The solid product is collected, and final purification is achieved by recrystallization from a suitable solvent, such as hot ethyl acetate, to yield the purified product as yellow crystals. nih.govresearchgate.net

Synthesis of Precursors and Related Esters

The synthesis of the starting materials and related esters for this compound involves key reactions such as nucleophilic aromatic substitution and esterification.

Amination of Halogenated Benzoates (e.g., Ethyl 4-fluoro-3-nitrobenzoate with Tert-butylamine)nih.gov

Ethyl 4-(tert-butylamino)-3-nitrobenzoate is prepared from ethyl 4-fluoro-3-nitrobenzoate through a nucleophilic aromatic substitution reaction. nih.gov In this process, the fluorine atom on the benzene (B151609) ring is displaced by the tert-butylamine (B42293) nucleophile. The reaction is typically conducted in a dry solvent like dichloromethane. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the mixture to act as an acid scavenger. Tert-butylamine is then added dropwise, and the reaction proceeds at room temperature overnight under an inert atmosphere (N₂). nih.gov After the reaction is complete, a standard aqueous workup is performed to isolate the crude product, which is then dried. nih.gov

Reagents for Amination Reaction

| Component | Role |

|---|---|

| Ethyl 4-fluoro-3-nitrobenzoate | Substrate |

| Tert-butylamine | Nucleophile |

| N,N-diisopropylethylamine (DIPEA) | Base (Acid Scavenger) |

Esterification of Nitrobenzoic Acid Derivativesnih.gov

The synthesis of esters like ethyl 4-fluoro-3-nitrobenzoate is commonly achieved through Fischer esterification. nih.govresearchgate.net This method involves reacting the corresponding carboxylic acid, in this case, 4-fluoro-3-nitrobenzoic acid, with an excess of an alcohol, such as absolute ethanol. The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄). nih.govtruman.edu The mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester. nih.gov Upon completion, the excess alcohol is evaporated, and the mixture is diluted with water. The ester product is then extracted into an organic solvent like ethyl acetate, and the organic layers are combined, dried, and concentrated to yield the final ester. nih.gov

Reactivity and Derivatization of this compound

This compound is a versatile organic compound that can undergo a variety of chemical transformations at its different functional groups. The presence of a carboxylic acid, a nitro group, and a secondary amine allows for a range of derivatization reactions, making it a valuable building block in organic synthesis.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key site for derivatization. One of the most common reactions involving this moiety is esterification.

Fischer-Speier Esterification:

This acid-catalyzed esterification is a direct method to convert carboxylic acids into esters. bond.edu.aubond.edu.auresearchgate.net For instance, the methyl ester of a similar compound, 4-amino-3-nitrobenzoic acid, can be synthesized by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au This straightforward, one-pot reaction can produce workable yields within an hour. bond.edu.au The general principle of this reaction is applicable to this compound.

A typical laboratory procedure would involve heating the carboxylic acid in an excess of the desired alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). bond.edu.au

| Reactants | Catalyst | Product | Reaction Type |

| This compound, Alcohol | Acid (e.g., H₂SO₄) | 4-(Tert-butylamino)-3-nitrobenzoate ester | Fischer-Speier Esterification |

It is important to note that while the carboxylic acid group can be readily esterified, other functional groups on the molecule, such as the nitro and tert-butylamino groups, remain unaffected under these conditions. bond.edu.au

Transformations of the Nitro Group (e.g., Reduction)

The nitro group is a strong electron-withdrawing group that can be transformed into various other functional groups, most notably an amino group through reduction. The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. wikipedia.org

Several reagents can be employed for the selective reduction of the nitro group in the presence of other functionalities like a carboxylic acid. commonorganicchemistry.com Common methods include:

Catalytic Hydrogenation: This method often employs catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com While effective, care must be taken as some catalysts can also reduce other functional groups. commonorganicchemistry.com

Metal-Acid Systems: A combination of a metal such as iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium is a classic and reliable method for nitro group reduction. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also effect the reduction of the nitro group.

The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the reduction of the carboxylic acid moiety. The resulting amino group can then participate in a wide array of further chemical reactions, significantly expanding the synthetic utility of the original molecule.

| Starting Material | Reagent/Catalyst | Product | Transformation |

| This compound | H₂/Pd/C or Fe/HCl | 3-Amino-4-(tert-butylamino)benzoic acid | Reduction of nitro group |

Formation of Amides (e.g., α-(N-Boc-amino) amides)

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent.

The synthesis of α-(N-Boc-amino) amides is a particularly relevant transformation in medicinal chemistry and peptide synthesis. tcichemicals.com This would involve coupling this compound with the free amino group of an N-Boc protected amino acid or amino alcohol.

A general route for the synthesis of Boc-amino acid amides involves the activation of the N-Boc amino acid, followed by reaction with an amine. researchgate.net Conversely, this compound can be activated and then reacted with an N-Boc protected diamine or amino acid ester.

| Reactants | Coupling Agent/Method | Product Type |

| This compound, N-Boc-protected amine | Carbodiimide (e.g., DCC, EDC) | N-Boc protected amide derivative |

Incorporation into Multicomponent Reactions (e.g., Ugi-4C-3CR with 4-nitrobenzoic acid and tert-butyl isocyanide components)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov

This compound is an interesting substrate for a variation of the Ugi reaction. Since it contains both a carboxylic acid and a secondary amine, it can act as two of the four components in what is known as an Ugi four-center, three-component reaction (U-4C-3CR). beilstein-journals.org

In such a reaction, this compound would react with an aldehyde or ketone and an isocyanide. The intramolecular nature of the amine and carboxylic acid components can lead to the formation of complex heterocyclic structures.

For example, a reaction with an aldehyde and tert-butyl isocyanide could potentially yield a bicyclic β-lactam derivative. beilstein-journals.org The reaction is initiated by the formation of an iminium ion from the aldehyde and the secondary amine of the this compound. This is then attacked by the isocyanide, followed by an intramolecular attack of the carboxylate, leading to the final product after rearrangement.

| Reactants | Reaction Type | Potential Product |

| This compound, Aldehyde, Isocyanide | Ugi Four-Center Three-Component Reaction (U-4C-3CR) | Complex heterocyclic structures (e.g., β-lactams) |

Crystallographic Analysis and Solid State Structural Elucidation of 4 Tert Butylamino 3 Nitrobenzoic Acid

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to precisely determine the molecular structure of 4-(Tert-butylamino)-3-nitrobenzoic acid. This method provides detailed information regarding the crystal lattice, including unit cell dimensions and the specific arrangement of atoms within the crystalline framework.

Crystallographic analysis of this compound has revealed that it crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P21/c. This space group designation indicates a primitive unit cell with a twofold screw axis parallel to the b-axis and a glide plane perpendicular to the b-axis.

The dimensions of the unit cell for this compound have been precisely measured. nih.gov These parameters define the size and shape of the repeating unit in the crystal lattice. The determined values are presented in the interactive data table below.

| Parameter | Value |

|---|---|

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (ų) | 1133.41 (14) |

The solid-state conformation of this compound is characterized by several key structural features, including intramolecular hydrogen bonding and the relative orientations of its functional groups.

A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond between the hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group (N—H···O). nih.govnih.gov This interaction results in the formation of a stable, six-membered ring, which is described by the graph-set notation S(6). nih.govresearchgate.net This intramolecular hydrogen bond plays a crucial role in stabilizing the conformation of the molecule in the crystalline state.

In the crystalline structure of this compound, the non-hydrogen atoms of the molecule are largely coplanar. Specifically, the carboxyl group and the atoms of the butylamino group (with the exception of one methyl group) lie in the same plane as the benzene (B151609) ring. nih.govnih.gov However, one of the methyl groups of the tert-butyl substituent is twisted out of this plane. nih.govnih.gov

In a related compound, 4-(sec-Butylamino)-3-nitrobenzoic acid, the nitro group is nearly coplanar with the benzene ring, with dihedral angles of 4.5 (3)° and 0.5 (3)° for the two independent molecules in the asymmetric unit. nih.gov While the specific torsion angle for the nitro group in this compound is not explicitly stated in the provided search results, the presence of the strong intramolecular N—H···O hydrogen bond suggests a conformation where the nitro group is also largely coplanar with the benzene ring to facilitate this interaction. A significant deviation from planarity is noted for one of the methyl groups of the tert-butyl group, which is twisted by a torsion angle of 62.9 (2)°. nih.govnih.govresearchgate.net

Molecular Conformation in the Crystalline State

Conformational State of the Tert-butylamino Side Chain

The solid-state conformation of this compound is distinguished by a significant degree of planarity. With the exception of one methyl group, all non-hydrogen atoms of the molecule lie on a mirror plane. nih.gov This arrangement indicates that the benzene ring, the carboxylic acid group, the nitro group, and the nitrogen atom of the amino group are essentially coplanar.

The tert-butylamino side chain itself does not adopt a simple, fully extended conformation due to the steric bulk of the tert-butyl group. Instead, its conformation is defined by a specific twist, which is necessary to accommodate the methyl groups. This is in contrast to the related compound, 4-(n-butylamino)-3-nitrobenzoic acid, where the less bulky n-butyl side chain is observed to be in an extended conformation. nih.gov The planarity of the core structure in the title compound is crucial for facilitating the observed intermolecular interactions.

Observation of Rotational Disorder in Alkylamino Group

In the crystal structure of this compound, there is no significant rotational disorder observed for the alkylamino group as a whole. The structure is well-ordered, with the primary deviation from perfect symmetry being the specific orientation of one methyl group. nih.gov This high degree of order is noteworthy. In contrast, crystallographic analysis of the related compound 4-(sec-butylamino)-3-nitrobenzoic acid reveals significant disorder in the butylamino group, corresponding to rotations around N-C and C-C bonds. nih.gov The well-defined structure of this compound suggests that the steric hindrance of the tert-butyl group locks the molecule into a more rigid conformation within the crystal lattice.

Methyl Group Deviation from Mirror Plane and Torsion Angles

The defining feature of the tert-butylamino group's conformation is the pronounced deviation of one of its methyl groups from the main molecular plane. Crystallographic data shows that while most non-hydrogen atoms reside on a mirror plane, one methyl-carbon moiety is significantly displaced from this plane by 0.919 (3) Å. nih.govnih.gov

This twist is quantitatively described by the torsion angle C6–N2–C7–C9, which is reported to be 62.9 (2)°. nih.govnih.gov This specific angle highlights the precise and locked-in nature of the tert-butyl group's orientation relative to the planar aromatic backbone of the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Deviation of Methyl Group from Mirror Plane | 0.919 (3) Å | nih.govnih.gov |

| Torsion Angle (C6–N2–C7–C9) | 62.9 (2)° | nih.govnih.gov |

Intermolecular Interactions and Crystal Packing Motifs

O—H···O Hydrogen Bonds Forming Dimers with R22(8) Graph-Set Motif

The crystal packing of this compound is dominated by strong hydrogen bonding. The primary intermolecular interaction involves the carboxylic acid groups of two adjacent molecules. nih.govnih.gov These molecules are linked by a pair of O—H···O hydrogen bonds, forming classic centrosymmetric dimers. nih.govnih.gov

This highly stable and frequently observed hydrogen-bonding pattern is described by the graph-set motif R22(8). nih.govnih.gov This notation indicates a ring (R) composed of two hydrogen-bond donors (D) and two acceptors (A), enclosing a total of eight atoms. These dimer units serve as the fundamental building blocks of the crystal lattice.

π-π Stacking Interactions Between Aromatic Rings

Notably, the crystal structure of this compound does not feature significant π-π stacking interactions between the aromatic rings. The primary reports on its crystal structure make no mention of such interactions, which are characterized by close, parallel alignment of benzene rings. nih.govnih.gov

This absence is significant when compared to related molecules. For instance, 4-(n-butylamino)-3-nitrobenzoic acid and ethyl 4-(tert-butylamino)-3-nitrobenzoate both exhibit π-π stacking in their crystal structures, with centroid-to-centroid distances reported in the range of 3.6 Å to 3.9 Å. nih.gov The lack of π-π stacking in this compound can be attributed to the steric hindrance imposed by the bulky tert-butyl group, particularly the methyl group that deviates significantly from the molecular plane. This deviation likely prevents the aromatic rings of adjacent molecules from approaching each other closely enough for effective π-π overlap.

| Interaction Type | Description | Graph-Set Motif | Reference |

|---|---|---|---|

| O—H···O Hydrogen Bonds | Forms centrosymmetric dimers from carboxylic acid groups. | R22(8) | nih.govnih.gov |

| C—H···O Contacts | Links adjacent dimers into chains, forming a 3D network. | - | nih.govnih.gov |

| π-π Stacking | Not observed, likely due to steric hindrance from the tert-butyl group. | - | nih.govnih.gov |

C—H···π Interactions

In the crystal structure of this compound, the packing is primarily governed by a network of hydrogen bonds and other short contacts. While C—H···O interactions are noted as significant in consolidating the three-dimensional network, specific C—H···π interactions are not highlighted as a dominant packing force in the detailed structural analysis of this particular compound. nih.govnih.gov The molecular arrangement is instead significantly influenced by hydrogen bonding and short oxygen-oxygen contacts. nih.gov

Asymmetric Unit Analysis

The asymmetric unit of this compound contains one crystallographically independent molecule. nih.govresearchgate.net A significant structural feature is the near-planarity of the molecule; all non-hydrogen atoms lie on a mirror plane with the exception of one of the methyl groups of the tert-butyl moiety. nih.govnih.gov This methyl group is disordered, deviating from the mean plane by 0.919 (3) Å. nih.govnih.gov This deviation is quantified by a C6–N2–C7–C9 torsion angle of 62.9 (2)°. nih.govnih.gov An intramolecular N—H···O hydrogen bond is also present, which forms a characteristic S(6) ring motif. nih.govnih.gov

Crystallographic Data Collection and Refinement Techniques

The elucidation of the crystal structure of this compound was accomplished using modern, high-precision crystallographic techniques.

Use of Area-Detector Diffractometers

For the data collection, a Bruker SMART APEXII CCD area-detector diffractometer was utilized. nih.gov This type of diffractometer is equipped with a sensitive CCD (Charge-Coupled Device) detector that can capture a large portion of the diffraction pattern in a single frame. yzu.edu.cniastate.eduntu.edu.sg This capability allows for rapid and efficient collection of a complete and often highly redundant dataset, which is crucial for accurate structure determination and refinement. yzu.edu.cnntu.edu.sg

Low-Temperature Crystallography

The crystallographic data for this compound was collected at a low temperature of 100 K. nih.gov This practice, known as low-temperature or cryo-crystallography, is standard procedure in modern X-ray diffraction studies. yzu.edu.cnrsc.org Cooling the crystal minimizes the thermal motion of the atoms, resulting in a diffraction pattern with sharper, more intense reflections that extend to higher resolution. yzu.edu.cn This leads to a more precise determination of atomic positions, bond lengths, and angles. The temperature was maintained using an Oxford Cryosystems Cobra open-flow nitrogen cryostat. nih.gov

Absorption Correction Methodologies

X-ray absorption by the crystal can introduce systematic errors into the measured diffraction intensities. To correct for this, a multi-scan absorption correction was applied using the SADABS program. nih.gov This empirical method uses the redundancy of the collected data, comparing the intensities of equivalent reflections measured at different orientations, to model and correct for absorption effects. rsc.org For the crystal of this compound, the minimum and maximum transmission factors (Tmin and Tmax) were determined to be 0.959 and 0.997, respectively. nih.gov

Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Formula Weight (Mᵣ) | 238.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (V) (ų) | 1133.41 (14) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| μ (mm⁻¹) | 0.11 |

| Diffractometer | Bruker SMART APEXII CCD |

| Absorption Correction | Multi-scan (SADABS) |

Intermolecular Contact Distances

Refinement Strategies and Software (e.g., SHELXTL, PLATON, SAINT, APEX2)

The refinement of the crystal structure of this compound involves a suite of specialized software programs designed to process raw diffraction data, solve the crystal structure, and refine the atomic model. Data collection is typically performed on a diffractometer, such as a Bruker SMART APEXII CCD area-detector. nih.gov The subsequent data processing and structural refinement rely on integrated software packages that handle everything from data reduction to the final validation of the crystallographic information.

The APEX2 suite, developed by Bruker AXS, is often the primary interface for controlling the data acquisition process. scirp.orgacs.orgnih.gov Following data collection, the SAINT (Structure Analysis and Integration Tool) program is employed for the integration of the raw reflection data. acs.orgresearchgate.net This involves converting the two-dimensional diffraction images into a three-dimensional list of indexed reflections with their corresponding intensities. An empirical absorption correction, crucial for accurately modeling the attenuation of X-rays by the crystal, is commonly performed using the SADABS program. nih.govnih.gov

For solving and refining the structure, the SHELXTL (Sheldrick's Crystallographic Software Library) package is a widely used and powerful tool. nih.govresearchgate.net The structure solution is typically achieved using direct methods within the SHELXTL suite. The refinement process minimizes the difference between the observed and calculated structure factors. In the case of this compound, the refinement was carried out against F² for all reflections. nih.gov A common strategy involves positioning hydrogen atoms geometrically and refining them using a riding model, where their positions are linked to the parent carbon or nitrogen atom. nih.gov For the methyl groups, a rotating-group model is often employed. nih.gov However, the oxygen- and nitrogen-bound hydrogen atoms in the title compound were located from a difference Fourier map and refined freely. nih.gov

PLATON is another essential software tool used in the final stages of crystallographic analysis. nih.gov It offers a wide range of functions for structure validation, including the analysis of hydrogen bonding, intermolecular contacts, and the generation of molecular graphics. numberanalytics.com

The table below summarizes the key software and their roles in the crystallographic analysis of compounds like this compound. acs.orgresearchgate.netnih.gov

| Software | Primary Function | Stage of Analysis |

| APEX2 | Data collection and cell refinement | Data Acquisition |

| SAINT | Data reduction and integration of reflection intensities | Data Processing |

| SADABS | Empirical absorption correction | Data Processing |

| SHELXTL | Structure solution and refinement | Structure Solution & Refinement |

| PLATON | Structure validation and analysis | Final Analysis & Publication |

Final refinement parameters for this compound provide an indication of the quality of the solved structure. nih.gov

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.065 |

| wR(F²) | 0.153 |

| Goodness-of-fit (S) | 1.11 |

| Reflections collected | 1418 |

| Parameters refined | 107 |

| Max. residual electron density (Δρ) | 0.37 e Å⁻³ |

| Min. residual electron density (Δρ) | -0.31 e Å⁻³ |

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR and FT-Raman are complementary techniques that are particularly useful for identifying the characteristic vibrations of the nitro (NO₂) and carboxyl (COOH) groups in 4-(tert-butylamino)-3-nitrobenzoic acid.

The nitro group exhibits two strong characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1370 cm⁻¹ region. The carboxyl group shows a very strong and sharp carbonyl (C=O) stretching band between 1680 and 1725 cm⁻¹. The O-H stretch of the carboxylic acid appears as a very broad band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common for carboxylic acids in the solid state. nih.govnih.gov The N-H stretching vibration of the secondary amine is expected in the 3300-3500 cm⁻¹ range.

Expected Characteristic Vibrational Frequencies for this compound Predicted data based on spectroscopic data for 3-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxyl (-COOH) | O-H stretch | 2500-3300 | Strong, Broad |

| Amine (-NH-) | N-H stretch | 3300-3500 | Medium |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Alkyl C-H | C-H stretch | 2850-2980 | Medium |

| Carboxyl (C=O) | C=O stretch | 1680-1725 | Strong |

| Nitro (-NO₂) | Asymmetric stretch | 1500-1560 | Strong |

| Aromatic C=C | C=C stretch | 1450-1600 | Medium |

| Nitro (-NO₂) | Symmetric stretch | 1335-1370 | Strong |

Note: This is an interactive data table. You can sort and filter the data.

Vibrational spectroscopy can also offer insights into the molecule's conformation. Crystal structure analysis of this compound has shown the presence of an intramolecular hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring motif. nih.govnih.gov This interaction would influence the frequency and shape of the N-H and NO₂ vibrational bands. Furthermore, in the solid state, molecules of this compound form hydrogen-bonded dimers through their carboxylic acid groups. nih.govnih.gov This intermolecular hydrogen bonding is responsible for the broadness of the O-H stretching band in the FT-IR spectrum. The planarity and orientation of the functional groups relative to the benzene (B151609) ring, as determined by these interactions, affect the vibrational coupling and can be studied by comparing experimental spectra with theoretical calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a chemical substance. This absorption corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. In organic molecules like this compound, the primary electronic transitions observed are typically π → π* and n → π*. elte.hu The presence of chromophores—in this case, the benzene ring, the nitro group (-NO₂), and the carboxyl group (-COOH), along with the auxochromic tert-butylamino group [-NHC(CH₃)₃]—governs the UV-Vis absorption profile of the molecule.

Quantification of Electronic Transitions

The electronic spectrum of this compound is characterized by specific absorption bands that correspond to different electronic transitions. The key transitions involve the promotion of electrons from non-bonding (n) and pi (π) molecular orbitals to anti-bonding pi (π*) orbitals. rsc.org

π → π Transitions:* These are high-energy transitions that arise from the conjugated π-system of the benzene ring, which is influenced by the electron-withdrawing nitro and carboxyl groups and the electron-donating amino group. These transitions typically result in strong absorption bands. elte.hu

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons from the oxygen atoms of the nitro and carboxyl groups, and the nitrogen atom of the amino group, to the π* anti-bonding orbitals of the aromatic ring. elte.hu These transitions are generally less intense than π → π* transitions.

The specific wavelengths (λmax) and intensities (molar extinction coefficient, ε) of these absorption bands are sensitive to the molecular environment, including the solvent used.

Table 1: Representative Electronic Transitions for Aromatic Nitro Compounds

| Transition Type | Typical Wavelength (λmax) Range | Description |

|---|---|---|

| π → π* | 200-300 nm | Involves the excitation of electrons within the aromatic π-system. Generally a high-intensity absorption. |

| n → π* | 300-400 nm | Involves the promotion of non-bonding electrons from the nitro and carboxyl groups to the π* system. Typically a lower-intensity absorption. |

Note: The exact values for this compound depend on experimental conditions, such as the solvent.

Investigation of Substituent Position Influence on Electronic Spectra

The positions of substituents on the benzene ring significantly influence the electronic absorption spectra of aromatic compounds. The relative arrangement of the electron-donating tert-butylamino group and the electron-withdrawing nitro and carboxyl groups in this compound has a pronounced effect on the energy of the electronic transitions.

In substituted aminobenzoic acids, the position of the substituents affects the degree of conjugation and intramolecular charge transfer, which in turn alters the absorption maxima. scirp.org Studies on isomeric compounds like chloronitrobenzenes have shown that ortho-isomers often exhibit unique electronic properties due to the proximity and interaction of the adjacent nitro and halogen groups. nih.gov This "ortho effect" can be extrapolated to this compound, where the amino and nitro groups are adjacent (ortho to each other). This proximity can lead to intramolecular hydrogen bonding and steric interactions that influence the planarity of the molecule and, consequently, the electronic conjugation.

Generally, the electronic absorption maxima are dependent on substituent positions, with changes in solvent polarity often causing a red shift (a shift to longer wavelengths). scirp.orgresearchgate.net For instance, research on derivatives of methyl anthranilate (an aminobenzoate isomer) demonstrates that the photodynamics and emission spectra are highly sensitive to the relative positions of the amino and ester groups and the polarity of the solvent. nih.gov Therefore, the specific arrangement in this compound, with the bulky tert-butylamino group ortho to the nitro group, is expected to produce a distinct UV-Vis spectrum compared to its meta and para isomers.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular weight of this compound (C₁₁H₁₄N₂O₄) is 238.24 g/mol . nih.gov Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of approximately 238.

The fragmentation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic compounds containing carboxylic acid, nitro, and tert-butylamino groups can be predicted. libretexts.orgthieme-connect.de

A primary fragmentation event for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) via α-cleavage to form a stable tertiary carbocation, resulting in a prominent peak at M-15. miamioh.edu Another characteristic fragmentation for benzoic acids is the loss of a hydroxyl radical (•OH, M-17) or the loss of the entire carboxyl group as a neutral COOH radical (M-45). libretexts.orgyoutube.com

The major predicted fragmentation pathways for this compound are summarized below:

Loss of a Methyl Radical (M-15): Cleavage of a C-C bond in the tert-butyl group results in the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 223. This is often a highly favorable pathway.

Loss of a Hydroxyl Radical (M-17): The carboxylic acid group can lose a hydroxyl radical (•OH), yielding an acylium ion at m/z 221.

Loss of Nitric Oxide (M-30): Nitroaromatic compounds can undergo rearrangement and lose nitric oxide (•NO), which would produce a fragment at m/z 208.

Loss of a Nitro Group (M-46): Cleavage of the C-N bond can result in the loss of the entire nitro group (•NO₂), giving a fragment ion at m/z 192.

Loss of the Tert-butyl Group (M-57): The entire tert-butyl group can be lost as a stable tert-butyl cation or radical, leading to a fragment at m/z 181.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Lost Fragment | Formula of Lost Fragment | Proposed Fragment Ion Structure |

|---|---|---|---|

| 238 | - | - | [C₁₁H₁₄N₂O₄]⁺• (Molecular Ion) |

| 223 | Methyl radical | •CH₃ | [C₁₀H₁₁N₂O₄]⁺ |

| 221 | Hydroxyl radical | •OH | [C₁₁H₁₃N₂O₃]⁺ |

| 192 | Nitro radical | •NO₂ | [C₁₁H₁₄NO₂]⁺ |

| 181 | Tert-butyl group | •C(CH₃)₃ | [C₇H₆N₂O₄]⁺• |

Note: These are predicted fragmentation patterns. The relative abundance of each fragment depends on the ionization energy and the stability of the resulting ions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is widely applied to investigate the geometry, vibrational modes, and electronic nature of molecules like 4-(Tert-butylamino)-3-nitrobenzoic acid.

Experimental studies based on X-ray crystallography have determined the solid-state structure of this compound. nih.govnih.gov In the crystalline form, most of the molecule's non-hydrogen atoms are nearly coplanar. nih.gov However, the tert-butyl group exhibits some deviation, with one of its methyl groups twisted out of this plane, indicated by a C6–N2–C7–C9 torsion angle of 62.9(2)°. nih.govresearchgate.net An important structural feature is an intramolecular N—H···O hydrogen bond, which forms a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov

Computational geometry optimization using DFT, for instance with the B3LYP functional and a 6-311++G basis set, can be employed to determine the molecule's lowest-energy conformation in the gaseous phase. researchgate.net Such calculations would aim to reproduce the bond lengths, bond angles, and torsion angles observed in the crystal structure. Furthermore, conformational analysis can identify various stable conformers and the energy barriers between them, providing a more complete picture of the molecule's flexibility, which is not apparent from static crystal data alone. ufms.br For a related compound, 4-butylamino-3-nitrobenzoic acid, the butylamino side chain was found to be in an extended conformation, and the nitro group was slightly twisted from the plane of the benzene (B151609) ring. nih.govresearchgate.net

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (ų) | 1133.41 (14) |

Data sourced from crystallographic studies. nih.gov

DFT calculations are a standard method for predicting the vibrational spectra (infrared and Raman) of molecules. scispace.com The process involves computing the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets. researchgate.net To improve accuracy, it is common practice to apply a scaling factor to the computed frequencies. researchgate.net

For analogous molecules like 4-methyl-3-nitrobenzoic acid, researchers have successfully used DFT (B3LYP/6-311++G) to calculate vibrational frequencies and compare them with experimental data from FTIR and FT-Raman spectroscopy. researchgate.netscirp.org This comparative analysis allows for a detailed assignment of vibrational modes to specific molecular motions, such as C-C stretching in the benzene ring, C=O stretching of the carboxylic acid, and symmetric and asymmetric stretching of the nitro group. scirp.org A similar theoretical study on this compound would provide valuable insights into its vibrational characteristics.

Table 2: Representative Comparison of Experimental and Scaled DFT Vibrational Frequencies for a Nitrobenzoic Acid Derivative

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3000 | ~3000 | Carboxylic Acid |

| C=O Stretch | ~1680 | ~1690 | Carboxylic Acid |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 | Nitro Group |

| NO₂ Symmetric Stretch | ~1350 | ~1350 | Nitro Group |

| C-N Stretch | ~1300 | ~1300 | Amino Group |

This table is illustrative, based on typical values for related compounds as specific spectral data for the title compound is not available. scispace.comscirp.org

The electronic properties of this compound can be thoroughly investigated using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For this molecule, the electron-donating tert-butylamino group and the electron-withdrawing nitro and carboxylic acid groups significantly influence the electronic distribution on the aromatic ring.

Simulation of Intermolecular Interactions (Hydrogen Bonding, Stacking)

The crystal structure of this compound reveals a network of intermolecular interactions that dictate its solid-state packing. nih.gov The most prominent of these is an O—H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, forming a classic dimer structure with an R₂²(8) graph-set motif. nih.govnih.gov These dimers are further linked by C—H···O contacts, creating chains that consolidate the three-dimensional network. nih.govresearchgate.net

In related compounds, such as ethyl 4-(tert-butylamino)-3-nitrobenzoate and 4-butylamino-3-nitrobenzoic acid, π–π stacking interactions between the aromatic rings of adjacent molecules also play a significant role in stabilizing the crystal structure, with centroid-centroid distances typically in the range of 3.6 to 3.9 Å. nih.govnih.gov Computational models can be used to simulate these non-covalent interactions and calculate their binding energies, providing a quantitative understanding of the forces governing the molecular assembly in the solid state.

Table 3: Key Intermolecular Interactions in this compound Crystal Structure

| Interaction Type | Description | Motif |

|---|---|---|

| Intramolecular H-Bond | N—H···O | S(6) |

| Intermolecular H-Bond | O—H···O | R₂²(8) Dimer |

| Other Contacts | C—H···O | Links dimers into chains |

Data sourced from crystallographic studies. nih.gov

Molecular Docking Studies of this compound Derivatives

Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of compounds with pharmacological interest. nih.govresearchgate.net Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

While specific docking studies on derivatives of this compound are not widely reported, the methodology can be applied to explore their potential biological activities. For instance, studies on other nitro-substituted benzamide (B126) derivatives have used molecular docking to investigate their anti-inflammatory potential by modeling their interaction with enzymes like inducible nitric oxide synthase (iNOS). researchgate.net Similar docking studies could be performed on derivatives of this compound against various biological targets, such as bacterial enzymes (e.g., DNA gyrase) or proteins involved in inflammatory pathways, to guide the synthesis of new therapeutic agents. researchgate.netmdpi.com

Based on a comprehensive review of available scientific literature, there is no specific research data detailing the computational and theoretical investigations of this compound concerning its interactions with SARS-CoV-2 protease or KDM4 proteins. Furthermore, specific in silico ADMET profiling for this compound using tools such as SwissADME has not been published.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the required detailed research findings, data tables, and specific predictive analyses for the requested biological targets and drug-like properties of this compound are not present in the current body of scientific publications.

General information exists regarding the methodologies mentioned—such as molecular docking with SARS-CoV-2 protease, the function of KDM4 proteins, and ADMET profiling via SwissADME—but applying this to this compound without specific studies would be speculative and violate the core requirement for scientific accuracy.

Applications in Advanced Materials and Supramolecular Chemistry

Contribution to Polymeric Materials Development

No information was found in the provided search results regarding the use of 4-(tert-butylamino)-3-nitrobenzoic acid to enhance the thermal stability or mechanical properties of polymeric materials.

Intermediate in Complex Organic Synthesis

A significant application of this compound is its role as a key intermediate in the synthesis of more complex molecules. Nitrobenzoic acid derivatives are recognized as important precursors for the creation of various heterocyclic compounds that possess pharmacological relevance. nih.gov The presence of the nitro, amino, and carboxylic acid functional groups makes this compound a versatile building block for constructing elaborate molecular architectures, particularly those found in active pharmaceutical ingredients.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Biological Activities and Mechanistic Studies of 4 Tert Butylamino 3 Nitrobenzoic Acid Derivatives

Antimicrobial Efficacy Studies (in vitro)

Nitroaromatic compounds are a well-established class of antimicrobials, with their activity often attributed to the nitro group. mdpi.com Similarly, benzoic acid and its derivatives are known to possess antimicrobial properties. researchgate.net The combination of these pharmacophores in 4-(Tert-butylamino)-3-nitrobenzoic acid suggests a potential for antibacterial activity.

Inhibition of Bacterial Growth (e.g., Escherichia coli, Staphylococcus aureus)

While direct studies on the antibacterial activity of this compound against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) are not extensively available in the reviewed literature, the broader class of nitrobenzamide and nitrobenzoic acid derivatives has demonstrated notable antimicrobial effects. ijpbs.com For instance, certain novel 4-nitrobenzamide (B147303) derivatives have been synthesized and shown to be potent against various microorganisms. ijpbs.com

The antimicrobial action of benzoic acid derivatives is often linked to their ability to disrupt bacterial cell homeostasis by releasing H+ ions into the cytoplasm. researchgate.net The lipophilicity and electronic properties conferred by the nitro group and the tert-butylamino substituent on the benzoic acid scaffold could enhance its interaction with and penetration of bacterial cell membranes, potentially leading to growth inhibition. mdpi.com Further empirical studies are necessary to specifically quantify the inhibitory effects of this compound on the growth of E. coli and S. aureus.

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism. litfl.comnih.gov Although specific MIC values for this compound against E. coli and S. aureus are not reported in the available literature, studies on related nitroaromatic compounds provide a basis for expected activity. For example, some nitro-containing heterocyclic compounds have shown significant activity against S. aureus with MIC values ranging from 15.6 to 62.5 µg/mL. mdpi.com

To ascertain the precise antimicrobial efficacy of this compound, standardized broth microdilution or agar (B569324) dilution assays would be required to determine its MIC values against reference strains of E. coli and S. aureus. This data would be essential for comparing its potency to existing antibiotics and other investigational compounds.

Enzymatic Inhibition Assays

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The structural characteristics of this compound make it a candidate for interaction with specific enzymatic targets.

Inhibition of Trans-sialidase Enzyme in Trypanosoma cruzi

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, and its trans-sialidase enzyme (TcTS) is a crucial virulence factor involved in host cell invasion. researchgate.net As such, TcTS is a prime target for the development of new anti-Chagasic drugs. researchgate.net Research has shown that certain benzoic acid derivatives can effectively inhibit this enzyme. researchgate.net

A structurally similar compound, 4-amino-3-nitrobenzoic acid, has been identified as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. researchgate.net This finding strongly suggests that the 4-amino-3-nitrobenzoic acid scaffold is a promising framework for TcTS inhibition. The presence of a tert-butyl group at the 4-amino position in this compound may influence its binding affinity and inhibitory activity towards TcTS. The bulky tert-butyl group could potentially enhance hydrophobic interactions within the enzyme's active site, possibly leading to altered inhibitory potency. Further enzymatic assays are required to confirm and quantify the inhibitory effect of this compound on Trypanosoma cruzi trans-sialidase.

Table 1: Reported Inhibition of Trypanosoma cruzi Trans-sialidase by a Related Benzoic Acid Derivative

| Compound | Percent Inhibition | Reference |

|---|

Exploration of Molecular Targets and Mechanisms of Action

Understanding the specific molecular targets of a compound is fundamental to elucidating its mechanism of action and potential therapeutic applications.

Interaction with KDM4 Proteins

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation, and their dysregulation is associated with various diseases, including cancer. The KDM4 family of histone demethylases has emerged as a potential therapeutic target. nih.gov Inhibitors of KDM4 proteins are being investigated for their anticancer properties. nih.govnih.gov

Currently, there is no direct scientific literature available that reports on the interaction between this compound or its close derivatives and KDM4 proteins. The known inhibitors of KDM4 typically belong to different chemical classes, such as pyridine-based compounds and natural products like purpurogallin. nih.gov To explore the potential of this compound as a KDM4 inhibitor, in vitro enzymatic assays and computational docking studies would be necessary to assess its binding affinity and inhibitory activity against the various KDM4 isoforms.

Modulation of Protein Activity

Detailed studies elucidating the specific protein targets and the mechanism of action for derivatives of this compound are not extensively documented. However, the general class of aminobenzoic acid derivatives has been shown to interact with biological systems. For instance, certain aminobenzoic acid derivatives can interfere with ribosomal function, although their efficiency in being incorporated into peptides is variable and generally lower than that of natural amino acids. nih.govacs.org This suggests a potential for these types of molecules to modulate protein synthesis, a fundamental cellular process.

The biological activity of related compounds, such as 4-Amino-3-nitrobenzoic acid, has been attributed to its functional groups. nbinno.com The nitro and amino moieties are key to its observed antimicrobial properties, which are hypothesized to occur through interference with nucleic acid synthesis. nbinno.com Furthermore, this compound has been identified as a potential inhibitor of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease, demonstrating a 77% inhibition rate in enzymatic assays. nbinno.com This highlights the potential for substituted aminonitrobenzoic acids to act as enzyme inhibitors.

Derivatives of the closely related p-aminobenzoic acid (PABA) have been studied for their ability to act on the folate-synthesizing system in Escherichia coli. nih.gov These derivatives can be incorporated to form analogues of dihydropteroic acid, indicating an interaction with dihydropteroate (B1496061) synthase, a key enzyme in folate biosynthesis. nih.gov

Interactive Data Table: Biological Activities of Related Aminobenzoic Acid Derivatives

| Compound/Derivative Class | Observed Biological Activity | Potential Mechanism of Action |

| Aminobenzoic acid derivatives | Interference with ribosomal protein synthesis | Suboptimal positioning and disruption of catalysis within the ribosome nih.govacs.org |

| 4-Amino-3-nitrobenzoic acid | Antimicrobial activity | Interference with nucleic acid synthesis nbinno.com |

| 4-Amino-3-nitrobenzoic acid | Inhibition of Trypanosoma cruzi trans-sialidase | Enzyme inhibition nbinno.com |

| p-Aminobenzoic acid derivatives | Inhibition of folate synthesis in E. coli | Formation of dihydropteroic acid analogues, targeting dihydropteroate synthase nih.gov |

Structure-Activity Relationship (SAR) Investigations

Impact of Substituent Variations on Biological Properties

For derivatives of p-aminobenzoic acid acting on the folate-synthesizing system of E. coli, the ionization of the molecule appears to be a decisive factor for its incorporation and subsequent biological effect. nih.gov The lipophilic properties of the substituents, on the other hand, seemed to have less of an influence on the rate of analogue formation in a cell-free system. nih.gov However, the presence of bulky groups in the position ortho to the amino group (the 2-position) was found to negatively impact the rate of analogue formation, suggesting that steric hindrance plays a role in the interaction with the target enzyme. nih.gov

In a study of amino/nitro-substituted 3-arylcoumarins, which share the feature of amino and nitro substitutions on an aromatic core, the position of these substituents was found to be crucial for their antibacterial activity against Staphylococcus aureus. nih.gov This underscores the importance of the substitution pattern on the aromatic ring in determining the biological properties of a molecule.

Influence on Drug Solubility and Bioavailability

The nitro group is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the basicity of the amino group. nbinno.com These changes in ionization properties can, in turn, affect the solubility of the compound at different physiological pH values. The interplay between lipophilicity, ionization, and crystal packing forces will ultimately determine the solubility and bioavailability of any given derivative.

Interactive Data Table: Predicted Influence of Substituents on Physicochemical Properties

| Substituent Variation | Predicted Impact on Lipophilicity | Predicted Impact on Aqueous Solubility | Potential Effect on Bioavailability |

| Addition of alkyl chains | Increase | Decrease | May increase or decrease depending on the balance with solubility |

| Introduction of polar groups (e.g., -OH, -NH2) | Decrease | Increase | May increase due to improved solubility |

| Variation of the amino substituent (e.g., from tert-butyl to smaller alkyl groups) | Decrease | May increase | Dependent on the overall physicochemical profile |

| Modification of the carboxylic acid to an ester or amide | Increase | Decrease | Dependent on in vivo hydrolysis to the active acid form |

Future Research Directions and Innovations

Development of Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry principles presents a significant opportunity for innovation in the synthesis of 4-(Tert-butylamino)-3-nitrobenzoic acid and its derivatives. wjpmr.com Future research will likely focus on developing eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials compared to traditional methods.

Key areas for exploration include:

Biomimetic Catalysis: Inspired by natural enzymatic processes, the use of biomimetic catalysts, such as substituted iron porphyrins, could enable aerobic oxidation reactions under milder conditions. researchgate.net This approach could replace harsh oxidizing agents and corrosive acidic media often used in the synthesis of nitrobenzoic acids. researchgate.net

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve product yields, and lead to cleaner reactions for various organic compounds. nih.govmdpi.com Applying microwave irradiation to the synthesis of this compound could significantly reduce reaction times and energy input. nih.gov

Solvent-Free Reactions: The development of solvent-free or mechanochemical methods, such as grinding or ball milling, offers a path to drastically reduce solvent waste, which is a major contributor to the environmental footprint of chemical processes. nih.govmdpi.com

Renewable Feedstocks: Long-term research may investigate the possibility of deriving starting materials from renewable biomass sources, aligning the synthesis of this compound with the principles of a circular economy. wjpmr.com

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of a molecule's three-dimensional structure is fundamental to predicting its properties and reactivity. While the crystal structure of this compound has been elucidated, future research can employ more advanced techniques for a more dynamic and detailed analysis. nih.govnih.gov

The crystal structure, as determined by X-ray crystallography, reveals key intramolecular and intermolecular interactions. nih.gov An intramolecular N—H···O hydrogen bond creates a stable S(6) ring motif. In the crystal lattice, molecules form dimers through O—H···O hydrogen bonds, which are further linked by C—H···O contacts to create a three-dimensional network. nih.govnih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 |

| Crystal System | Monoclinic |

| a (Å) | 20.8125 (15) |

| b (Å) | 6.7412 (5) |

| c (Å) | 8.0793 (5) |

| β (°) | 90.863 (6) |

| Volume (ų) | 1133.41 (14) |

| Data sourced from a 2009 crystallographic study. nih.gov |

Future research directions in this area include:

Solid-State NMR (ssNMR): To complement X-ray diffraction data, ssNMR can provide detailed information about the local environment of atoms in the solid state, offering insights into polymorphism and molecular dynamics.

Advanced Computational Methods: The use of Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate and predict spectroscopic properties (such as IR, Raman, and NMR spectra). researchgate.net Comparing these theoretical spectra with experimental data allows for a more robust assignment of spectroscopic features and a deeper understanding of the molecule's electronic structure. researchgate.net

In-situ Spectroscopy: Techniques that monitor the compound during chemical reactions can provide valuable mechanistic insights, helping to optimize synthetic processes and understand the formation of intermediates.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the time and cost associated with trial-and-error laboratory synthesis. nih.gov Future research on this compound will heavily leverage these approaches to design novel derivatives.

The process typically involves:

Library Design: Creating a virtual library of derivatives by modifying the core structure of this compound with different functional groups.

Molecular Docking: If a biological target is known, molecular docking studies can predict the binding affinity and interaction modes of the designed derivatives with the target protein. This approach has been successfully used to identify potential enzyme inhibitors from libraries of other benzoic acid derivatives. ijper.orgresearchgate.net

ADME/T Prediction: In silico tools can calculate key pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME), as well as predict potential toxicity. nih.gov This allows researchers to prioritize candidates with better drug-like properties for synthesis. nih.gov

By using these computational strategies, researchers can rationally design new molecules based on this compound with potentially enhanced biological activity or improved material characteristics. ijper.org

Exploration of New Applications in Functional Materials

Benzoic acid and its derivatives have been recognized as versatile building blocks in materials science. ontosight.aichemicalbook.com For instance, p-Nitrobenzoic acid-based materials have shown tunable properties applicable in sensors, coatings, and optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemicalbook.com

Future research could explore the potential of this compound as a monomer or key component in the synthesis of novel functional materials:

Polymer Synthesis: The carboxylic acid and amino groups present in the molecule (or its derivatives) provide reactive sites for polymerization, potentially leading to the creation of new polyamides or polyesters with unique thermal, mechanical, or electronic properties. ontosight.ai

Coordination Polymers and MOFs: The carboxylate group is an excellent ligand for metal ions, opening the possibility of synthesizing metal-organic frameworks (MOFs) or coordination polymers. These materials are highly porous and have potential applications in gas storage, separation, and catalysis.

Nonlinear Optical (NLO) Materials: The presence of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring suggests that derivatives of this compound could exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.

Systematic investigation into these areas could establish this compound as a valuable component in the toolkit of materials scientists.

Deeper Understanding of Biological Interactions and Therapeutic Potential

Nitrobenzoic acid derivatives are recognized as important intermediates in the synthesis of various heterocyclic compounds with pharmacological relevance. nih.govresearchgate.net The nitro group is a key functional group in many therapeutic agents, influencing their electronic properties, metabolic pathways, and biological activity. researchgate.net

Future research should focus on a deeper exploration of the biological properties of this compound and its derivatives:

Screening for Biological Activity: Derivatives could be synthesized and screened against a wide range of biological targets. Studies on related nitroaromatic compounds have revealed potential antibacterial, antifungal, and even anticancer properties. chemicalbook.com A related compound, 4-amino-3-nitrobenzoic acid, has been investigated for its potential in developing treatments for Chagas disease. nbinno.com

Mechanism of Action Studies: For any biologically active derivatives identified, detailed studies would be necessary to elucidate their mechanism of action. This could involve identifying specific enzyme or receptor targets and understanding how the molecule interferes with biological pathways.

Metabolic and Toxicological Profiling: While the nitro group can confer therapeutic benefits, it is also sometimes associated with toxicity. researchgate.net A critical area of future research will be to understand the metabolic fate of these compounds in vivo and in vitro to assess their safety profile and guide the design of safer, more effective therapeutic agents.

This comprehensive approach, combining synthesis, biological screening, and mechanistic studies, will be crucial to unlocking the potential therapeutic applications of this class of compounds.

Q & A

Q. What are the established protocols for synthesizing 4-(tert-butylamino)-3-nitrobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A modified nucleophilic aromatic substitution (SNAr) is commonly employed. For example, reacting ethyl 4-chloro-3-nitrobenzoate with tert-butylamine in THF, using triethylamine as a base, yields the tert-butylamino derivative after 24 hours at room temperature. Quenching with ice, filtration, and recrystallization from ethanol typically provide pure product . Variations in solvent (e.g., DMF vs. THF) or molar ratios of reagents (e.g., excess tert-butylamine) can alter reaction kinetics and yield. Monitoring via TLC ensures reaction completion.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) reveals a monoclinic crystal system (space group P2₁/c). The molecule forms intermolecular N–H···O hydrogen bonds between the tert-butylamino group and the nitro/carboxylic acid moieties, creating a 2D supramolecular network. Additionally, weak C–H···O interactions contribute to packing stability. Data collection at 100 K using a Bruker APEX-II diffractometer (Mo Kα radiation, λ = 0.71073 Å) ensures minimal thermal motion artifacts .

Q. What spectroscopic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~29–35 ppm (¹³C). The nitro group deshields adjacent protons, shifting aromatic signals downfield.

- IR Spectroscopy : Strong bands at ~1680 cm⁻¹ (C=O stretch) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 281.1 (calculated for C₁₁H₁₅N₂O₄⁺).

Advanced Research Questions

Q. How do hydrogen-bonding motifs in this compound influence its supramolecular assembly, and can these be computationally modeled?

- Methodological Answer : Graph-set analysis (e.g., R₂²(8) motifs for N–H···O bonds) quantifies hydrogen-bond patterns . Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates interaction energies. Natural Bond Orbital (NBO) analysis identifies charge transfer between lone pairs (O, N) and antibonding orbitals (N–H), correlating with SXRD observations .

Q. What synthetic strategies optimize the compound’s role as an intermediate for bioactive heterocycles (e.g., benzimidazoles)?

- Methodological Answer : Reductive cyclization of the nitro group (e.g., using H₂/Pd-C or Fe/HCl) generates amino intermediates for coupling with aldehydes. For example, condensation with o-phenylenediamine under microwave irradiation forms benzimidazole derivatives. Reaction efficiency depends on nitro reduction kinetics and pH control to avoid side reactions .

Q. How do steric effects from the tert-butyl group impact regioselectivity in further functionalization?

- Methodological Answer : The bulky tert-butyl group directs electrophilic substitution to the ortho position relative to the amino group. Computational studies (e.g., Fukui functions) predict electrophilic attack sites, validated experimentally by nitration or halogenation outcomes. Steric maps from molecular docking (AutoDock Vina) quantify spatial hindrance .

Q. Are there contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies arise in solvation effects. For instance, DFT may predict nitro group reduction potentials accurately in vacuum but underestimate solvent (e.g., ethanol) stabilization. Hybrid QM/MM simulations or implicit solvent models (e.g., SMD) improve agreement with experimental cyclic voltammetry data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.